(Phenylsulfonyl)acetic acid

Catalog No.
S661792
CAS No.
3959-23-7
M.F
C8H8O4S
M. Wt
200.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylsulfonyl)acetic acid

CAS Number

3959-23-7

Product Name

(Phenylsulfonyl)acetic acid

IUPAC Name

2-(benzenesulfonyl)acetic acid

Molecular Formula

C8H8O4S

Molecular Weight

200.21 g/mol

InChI

InChI=1S/C8H8O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)

InChI Key

YTEFAALYDTWTLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)O

(Phenylsulfonyl)acetic acid is an organic compound characterized by the presence of a phenylsulfonyl group attached to an acetic acid moiety. It has the chemical formula C9_9H10_10O4_4S and a CAS number of 3959-23-7. This compound is recognized for its unique structural features, which include a sulfonyl group that enhances its reactivity and potential biological activity. It is typically utilized as an intermediate in pharmaceutical synthesis and has garnered attention for its role in drug development, particularly in the context of type 2 diabetes management .

Synthesis of other compounds

(Phenylsulfonyl)acetic acid can serve as a building block for the synthesis of more complex molecules, particularly those containing the phenylsulfonyl group (C₆H₅SO₂). This group is known for its various functionalities, such as:

  • Hydrogen bond acceptor: The presence of the carbonyl group (C=O) allows the phenylsulfonyl group to participate in hydrogen bonding, which can be crucial in the formation and stabilization of specific molecular structures .
  • Electron-withdrawing group: The phenylsulfonyl group withdraws electron density from the attached atom, influencing the reactivity of the molecule .

These properties make (phenylsulfonyl)acetic acid a valuable intermediate in the synthesis of various compounds, including:

  • Pharmaceutical drugs: The phenylsulfonyl group is present in several medications, and (phenylsulfonyl)acetic acid could potentially be used as a starting material for their synthesis .
  • Functional materials: The unique properties of the phenylsulfonyl group can be beneficial in designing new materials with specific functionalities, such as liquid crystals or polymers .
Due to the electrophilic nature of the sulfonyl group. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can react with nucleophiles, leading to the formation of modified derivatives. For instance, it can react with sodium ethoxide to yield substituted products .
  • Esterification: The carboxylic acid functional group can undergo esterification reactions, forming esters with alcohols.
  • Decarboxylation: Under certain conditions, (phenylsulfonyl)acetic acid may undergo decarboxylation, which can be exploited in synthetic pathways.

Research has indicated that derivatives of (phenylsulfonyl)acetic acid exhibit significant biological activities. Notably, some derivatives have been identified as potent agonists for free fatty acid receptor 1, which is relevant in the treatment of type 2 diabetes mellitus. These compounds have demonstrated beneficial effects on glucose metabolism and lipid profiles in preclinical studies .

The synthesis of (phenylsulfonyl)acetic acid can be achieved through several methods:

  • Direct Sulfonation: Acetic acid can be treated with phenylsulfonyl chloride under basic conditions to yield (phenylsulfonyl)acetic acid.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving phenols and acetic anhydride in the presence of a catalyst.
  • Oxidative Methods: Some synthetic routes involve oxidation processes where sulfides or thiols are oxidized to form sulfonic acids followed by acetic acid addition.

Studies have explored the interactions of (phenylsulfonyl)acetic acid derivatives with biological receptors. Notably, these compounds have shown promise as agonists for free fatty acid receptors, indicating their potential role in modulating metabolic pathways. Interaction studies often involve assessing binding affinities and functional responses in cellular models, providing insights into their pharmacological profiles .

Several compounds share structural similarities with (phenylsulfonyl)acetic acid, each exhibiting unique properties and applications:

Compound NameStructural FeaturesBiological Activity
SulfanilamideContains an amino groupAntibacterial properties
Benzene sulfonic acidLacks acetic acid moietyUsed as a reagent in organic synthesis
AcetaminophenContains a hydroxyl groupAnalgesic and antipyretic properties
Phenylacetic acidLacks sulfonyl groupUsed in the synthesis of pharmaceuticals

(Phenylsulfonyl)acetic acid is distinct due to its sulfonyl functionality combined with acetic acid, which enhances its reactivity and potential therapeutic applications compared to these similar compounds.

Traditional synthetic approaches to (phenylsulfonyl)acetic acid primarily rely on classical sulfonation methodologies utilizing benzenesulfonic acid derivatives as key intermediates [1]. The fundamental stoichiometry involves heating aromatic compounds with sulfuric acid, where sulfur trioxide or its protonated derivative serves as the actual electrophile in electrophilic aromatic substitution reactions [1]. This process follows the general reaction: benzene plus sulfuric acid yields benzenesulfonic acid plus water [1].

The conventional sulfonation process typically employs concentrated sulfuric acid at temperatures ranging from 60 to 90 degrees Celsius for reaction periods extending from two to six hours [2]. To drive the equilibrium toward product formation, dehydrating agents such as thionyl chloride are frequently incorporated into the reaction mixture [1]. Historically, mercurous sulfate has been utilized as a catalyst to enhance reaction efficiency [1].

Chlorosulfonic acid represents another effective sulfonating agent for traditional routes [1]. The reaction proceeds according to the stoichiometry: benzene plus chlorosulfonic acid yields benzenesulfonic acid plus hydrogen chloride [1]. This approach offers the advantage of operating at milder temperatures between 25 and 40 degrees Celsius, with reaction times reduced to one to three hours [2]. However, the formation of hydrogen chloride as a byproduct presents environmental challenges requiring specialized handling and neutralization procedures [2].

The Piria reaction, developed by Raffaele Piria in 1851, represents a classic named reaction in which nitrobenzene is treated with metal bisulfite to form aminosulfonic acid through combined nitro group reduction and sulfonation [1]. This methodology demonstrates the versatility of traditional sulfonation approaches in incorporating multiple functional group transformations.

Traditional sulfonation methods utilizing benzenesulfonic acid derivatives typically achieve yields ranging from 75 to 85 percent with selectivities between 85 and 90 percent [2]. Despite their established nature, these conventional approaches are characterized by high environmental impact due to the requirement for concentrated acids and the generation of corrosive waste streams [2].

Modern Catalytic Approaches for Sulfonyl Group Incorporation

Contemporary synthetic methodologies have evolved to incorporate sophisticated catalytic systems that enhance both efficiency and selectivity in sulfonyl group incorporation [3] [4]. Modern catalytic approaches leverage transition metal catalysts to achieve superior control over reaction pathways while operating under milder conditions compared to traditional methods.

Rhodium-catalyzed systems have emerged as particularly effective for sulfonyl group incorporation [5]. A rhodium-catalyzed regioselective addition of sulfonyl hydrazides to allenes has been reported using rhodium(I) complexes with DPEphos and benzoic acid as the catalyst system [5]. This methodology enables the synthesis of branched allylic sulfones with good to excellent yields and regioselectivities [5]. The reaction operates at temperatures between 25 and 80 degrees Celsius with reaction times ranging from four to twelve hours, achieving yields of 70 to 90 percent [5].

Bismuth(III) catalysts represent a significant advancement in non-transition metal catalysis for sulfonyl compound synthesis [6] [7]. Theoretical studies have demonstrated that bismuth(III) diarylsulfone tetrafluoroborate complexes catalyze the synthesis of arylsulfonyl fluorides through a multi-step mechanism involving transmetalation, sulfur dioxide insertion, and fluorination [6] [7]. The catalytic cycle proceeds through transmetalation between bismuth complexes and phenylboronic acid, followed by sulfur dioxide insertion into the bismuth-phenyl bond [6] [7]. This approach achieves yields between 85 and 95 percent with selectivities ranging from 90 to 98 percent [6] [7].

The mechanistic understanding of bismuth catalysis reveals that potassium phosphate plays a crucial role in activating the boron-phenyl sigma-bond of phenylboronic acid while stabilizing the dissociating boron moiety through electrostatic interactions [6] [7]. The substituents on diaryl sulfone ligands significantly influence reaction efficiency, with asymmetric substituent combinations demonstrating optimal performance [6] [7].

Transition-metal-catalyzed regiodivergent sulfonylation represents another innovative approach for sulfone synthesis [8]. Novel catalytic systems have been developed for the first regiodivergent sulfonylation of aziridines using sulfur dioxide insertion to produce beta-amino sulfones [8]. This methodology is distinguished by mild reaction conditions, broad substrate scope, and exceptional regioselectivity [8].

Modern catalytic approaches demonstrate superior environmental profiles compared to traditional methods, with reduced waste generation and enhanced atom economy [4] [9]. The development of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials has provided eco-friendly and reusable catalytic alternatives [4]. These catalysts exhibit enhanced stability, selectivity, and compatibility with green chemistry principles [4].

Optimization of Acetic Acid Moiety Functionalization

The optimization of acetic acid moiety functionalization in (phenylsulfonyl)acetic acid synthesis involves sophisticated approaches to enhance reactivity and selectivity while maintaining structural integrity [10] [11]. Acetic acid functionalization has been demonstrated to play a crucial role in improving electronic environments and catalytic efficiency in various synthetic transformations [11].

Acetic acid promoted redox annulations represent a significant advancement in functionalization methodology [10]. These processes involve dual carbon-hydrogen bond functionalization where acetic acid serves as both cosolvent and sole promoter of transformations [10]. The mechanism involves acetic acid-promoted condensation leading to the formation of nitrogen, oxygen-acetal intermediates, followed by azomethine ylide formation and subsequent ring closure [10]. This approach enables efficient functionalization under mild conditions without requiring external oxidants or reductants [10].

Advanced functionalization strategies have incorporated acetic acid-functionalized metal complexes to enhance catalytic performance [11]. Acetic acid-functionalized zinc tetrapyridinoporphyrazine catalysts demonstrate significantly enhanced catalytic activity compared to non-functionalized analogs [11]. The introduction of carboxylic acid groups into the tetrapyridinoporphyrazine framework substantially improves the electronic environment of the central metal, as confirmed by density functional theory calculations and natural bond orbital analysis [11].

Deamidation-induced modification using acetic acid represents another optimization strategy for functional group manipulation [12]. Low-concentration acetic acid can effectively modify organic substrates primarily through deamidation, resulting in products with enhanced functional properties [12]. This modification approach maintains excellent functional characteristics while operating under relatively mild conditions [12].

The derivatization of carboxylic acids using carbodiimides and amines provides a versatile platform for acetic acid moiety optimization [13]. This multistep process involves the reaction of acylisourea intermediates (generated by carbodiimide and carboxylic acid reaction) with amines to form corresponding amides [13]. Aqueous in situ derivatization protocols have been developed using water-soluble carbodiimides, enabling environmentally friendly functionalization approaches [13].

Optimization studies utilizing response surface methodology have demonstrated that reaction parameters such as temperature, catalyst concentration, and reactant ratios significantly influence acetic acid esterification efficiency [14]. Box-Behnken design optimization has revealed that methanol to acetic acid ratio and catalyst concentration are critical factors determining conversion efficiency [14]. Optimal conditions achieve conversion rates exceeding 98 percent under microwave-assisted conditions [14].

Metal-organic frameworks functionalized with acetic acid pendants have shown promise for catalytic applications [15]. These systems, synthesized via post-modification methods, demonstrate improved catalytic performance through the incorporation of acetic acid functional groups [15]. The acetic acid pendants enhance the catalytic properties by providing additional coordination sites and modifying the electronic environment of the framework [15].

Green Chemistry Approaches in Large-Scale Synthesis

Green chemistry methodologies for (phenylsulfonyl)acetic acid synthesis have evolved to address environmental concerns while maintaining synthetic efficiency and economic viability [16] [17] [18]. These approaches emphasize the reduction of hazardous substances, energy consumption, and waste generation throughout the synthetic process.

Gas-liquid interfacial plasma technology represents a groundbreaking innovation in sustainable sulfonation processes [16] [19]. This methodology operates in one molar sulfuric acid at 25 degrees Celsius, significantly reducing the environmental impact compared to conventional concentrated acid approaches [16] [19]. The plasma-induced reactions at the gas-liquid interface generate active species including hydroxyl radicals, hydrogen radicals, sulfur trioxide, and electrons that graft directly onto carbon material defects without causing severe structural damage [16] [19]. This approach achieves sulfonic acid densities between 0.36 and 0.59 millimoles per gram with total acid group densities ranging from 3.47 to 3.63 millimoles per gram [16] [19].

Electrochemical synthesis methodologies provide environmentally friendly alternatives to traditional chemical oxidation approaches [17]. The electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates involves radical addition to alkenes followed by elimination of trifluoroborate moieties [17]. This process is considered inexpensive, safe, and environmentally friendly, requiring only electrons applied through electrical current without additional mediators or supportive electrolytes [17]. The efficacy of electrochemical approaches is attributed to beta-sigma carbon-boron stabilization of electrochemically-generated intermediate carbocations [17].

Mechanochemical sulfonation using sodium hydrogen sulfate represents another green chemistry approach [20]. High-speed ball milling of aromatic compounds with sodium hydrogen sulfate tetrahydrate in the presence of phosphorus pentoxide achieves aromatic sulfonation through in situ generated sulfuric acid [20]. This methodology eliminates the need for large volumes of liquid solvents while achieving comparable yields to traditional solution-based approaches [20].

Sulfonated biomass-derived catalysts offer sustainable alternatives for large-scale synthesis [18]. Sulfonated fructose has been developed as a novel green catalyst for condensation reactions, demonstrating enhanced catalytic activity through increased acidity, stability, and selectivity [18]. The advantages include higher catalytic activity due to enhanced acidity, greater stability leading to longer catalyst lifespan, compatibility with green chemistry principles, reduced need for toxic solvents, and improved selectivity resulting in fewer byproducts [18].

Process intensification technologies have been implemented to enhance efficiency and reduce environmental impact [21] [22]. Microreactor technology enables precise temperature control within plus or minus one degree Celsius, minimizing side reactions and reducing material waste during process transitions [21]. High gravity process intensification using rotating packed beds increases micro-mixing and inter-phase mass transfer efficiency by factors of ten to one thousand compared to traditional reactors [22].

Novel green synthesis protocols have been developed for sulfonyl fluoride production, a related class of compounds [23] [24]. These methodologies utilize easily-handled and highly-reactive reagents with potassium fluoride to convert thiols and disulfides into sulfonyl fluorides [23] [24]. The process produces only non-toxic sodium and potassium salts as byproducts, resulting in minimal environmental impact [23] [24].

Large-scale optimization strategies focus on reactor design, feedstock preparation, and waste minimization [21] [25]. Multi-stage cooling systems incorporating phase-change materials within reactor insulation absorb excess heat during peak reaction rates [21]. Waste heat recovery systems capture up to 40 percent of reaction heat for repurposing in feedstock preheating or auxiliary processes [21]. Advanced process control utilizing infrared spectroscopy and automated systems enables real-time monitoring and optimization of reaction parameters [21].

Green Chemistry ApproachEnvironmental BenefitEnergy EfficiencyScalabilityWaste Reduction
Gas-Liquid Interfacial PlasmaNo concentrated acids, mild conditionsLow energy (25°C operation)Good (continuous process)Minimal aqueous waste
Mechanochemical SulfonationSolvent-free, room temperatureHigh (ball milling energy)Limited (batch process)Nearly zero waste
Electrochemical SynthesisNo chemical oxidants requiredModerate (electrical energy)Good (flow systems)Only salt byproducts
Microreactor TechnologyReduced waste, precise controlHigh (efficient heat transfer)Excellent (parallelization)Significantly reduced
Solvent-free SynthesisEliminates organic solventsHigh (reduced heating/cooling)Excellent (industrial scale)Eliminates solvent waste
Water-based SystemsUses water as reaction mediumModerate (ambient conditions)Good (established methods)Biodegradable waste

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3959-23-7

Wikipedia

(phenylsulfonyl)acetic acid

Dates

Last modified: 08-15-2023

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